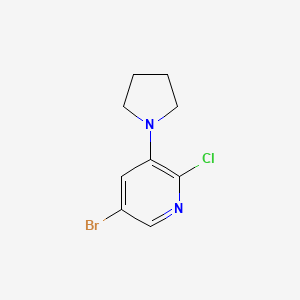

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine

Description

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine (CAS 1335056-00-2) is a halogenated pyridine derivative with a pyrrolidinyl substituent. Its molecular formula is C₉H₁₀BrClN₂, and it is commercially available at 98% purity (MFCD30182421) . The compound features a pyridine core substituted with bromo (position 5), chloro (position 2), and pyrrolidinyl (position 3) groups. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-bromo-2-chloro-3-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPBVTDXOKDJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine typically involves the halogenation of pyridine derivatives followed by the introduction of the pyrrolidine group. One common method involves the use of palladium-catalyzed amination reactions. For instance, 5-Bromo-2-chloropyridine can be reacted with pyrrolidine in the presence of a palladium catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in amination reactions to introduce the pyrrolidine group.

Halogen Exchange Reagents: Such as anhydrous potassium fluoride for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can modify the pyrrolidine ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex organic compounds. The presence of both bromine and chlorine atoms enhances its reactivity, enabling diverse substitution reactions such as:

- Nucleophilic Substitution : The halogen atoms can be replaced by nucleophiles, facilitating the introduction of various functional groups.

- Suzuki-Miyaura Coupling : This reaction can be employed to form carbon-carbon bonds, allowing for the synthesis of biphenyl derivatives and other complex structures.

Biological Applications

Drug Development

The compound's structural characteristics make it an attractive candidate for drug development. It has been investigated for its potential to interact with specific biological targets, including enzymes and receptors. The following aspects highlight its significance in medicinal chemistry:

- Targeting Specific Receptors : The pyridine ring can be tailored to enhance binding affinity to specific receptors, potentially leading to novel therapeutic agents.

- Anticancer and Antimicrobial Properties : Research indicates that pyridine derivatives exhibit biological activities, including anticancer and antimicrobial effects. 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine may contribute to the development of new drugs targeting these therapeutic areas.

Material Science

Development of New Materials

In materials science, 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is explored for its potential in developing new materials with specific electronic or optical properties. Its unique electronic structure can be advantageous in applications such as:

- Organic Electronics : The compound may serve as a precursor for organic semiconductors or photovoltaic materials.

- Coatings and Polymers : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing the properties of coatings and other materials.

Case Studies

Several studies have highlighted the applications of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine in real-world scenarios:

- Anticancer Drug Development : Research has shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting its potential as a lead compound for new anticancer therapies.

- Agrochemical Applications : The compound has been evaluated for use in developing agrochemicals, particularly herbicides that target specific plant pathways without affecting non-target species.

- Material Innovations : Recent advancements have demonstrated the use of this compound in creating new organic electronic devices, showcasing its versatility beyond traditional applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the pyrrolidine group can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomers and Regioisomers

Compounds with bromo and chloro substituents in alternate positions exhibit distinct reactivity and applications:

Key Insight : The position of bromo and chloro groups significantly influences electronic properties. The target compound’s 5-bromo-2-chloro arrangement may favor cross-coupling reactions at the bromine site due to lower steric hindrance compared to 3-bromo isomers.

Functional Group Variations

Substituents such as nitro, trifluoromethyl, and sulfonyl groups alter reactivity and applications:

Key Insight : The pyrrolidinyl group in the target compound donates electron density via its nitrogen lone pair, activating the pyridine ring for further functionalization. This contrasts with electron-withdrawing groups (e.g., CF₃, SO₂CH₃), which deactivate the ring .

Fused-Ring Systems

Pyrrolo[2,3-b]pyridine derivatives exhibit distinct properties due to their fused-ring systems:

Key Insight: Fused-ring systems (e.g., pyrrolo[2,3-b]pyridine) enhance rigidity and π-π stacking, making them favorable in kinase inhibitors. The target compound’s non-fused pyridine core offers synthetic flexibility for derivatization .

Physical Properties

| Compound Name | Purity | Melting Point | Molecular Weight | Reference |

|---|---|---|---|---|

| 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine | 98% | Not reported | 261.55 | |

| 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | 97% | Not reported | 266.52 |

Key Insight : Higher molecular weight derivatives (e.g., sulfonyl-containing compounds) may exhibit lower solubility in polar solvents .

Biological Activity

5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine features a pyridine ring substituted with bromine and chlorine atoms, along with a pyrrolidine moiety. This unique configuration contributes to its biological properties and interactions with various molecular targets.

The biological activity of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby modulating various biological pathways. The presence of halogen substituents (bromine and chlorine) enhances its binding affinity, influencing its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine. For instance, derivatives containing pyrrolidine rings have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

Enzyme Inhibition

Research has shown that the compound can act as an inhibitor for several enzymes involved in critical biological processes. For example, it has been evaluated for its inhibitory effects on kinases associated with cancer pathways. In vitro assays revealed that modifications in the pyridine structure could lead to enhanced inhibition rates against specific targets such as PI3K, with IC50 values reaching submicromolar concentrations .

Case Study 1: Anticancer Activity

In a study focused on the antiproliferative effects of related compounds, 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine derivatives exhibited significant activity against human tumor cell lines. The compounds were tested against various cancer types, including breast and ovarian cancers, showing promising results in inhibiting tumor growth at micromolar concentrations .

Case Study 2: Enzyme Targeting in Trypanosomiasis

Another investigation explored the compound's potential against Trypanosoma brucei, the causative agent of sleeping sickness. Structure-guided design approaches led to the optimization of related compounds that inhibited methionyl-tRNA synthetase with IC50 values comparable to existing treatments. This highlights the compound's versatility in targeting different biological systems .

Applications in Drug Development

The unique structural features of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine make it a valuable scaffold for developing new therapeutic agents. It serves as a building block for synthesizing more complex molecules aimed at treating various diseases, particularly those involving kinase-mediated pathways and infectious diseases .

Summary of Research Findings

| Activity | Target | IC50/MIC Values | Notes |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli | MIC: 0.0039 - 0.025 mg/mL | Significant growth inhibition observed |

| Enzyme Inhibition | PI3K | IC50: Submicromolar | Effective against cancer-related pathways |

| Antiproliferative | Various cancer cell lines | Micromolar concentrations | Promising results in inhibiting tumor growth |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing bromine and chlorine substituents into pyridine derivatives like 5-bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine?

- Methodological Answer : Bromination and chlorination of pyridine scaffolds often employ electrophilic aromatic substitution (EAS) or halogen exchange (halex) reactions. For example, bromination of 2-amino-3-methylpyridine via N-bromosuccinimide (NBS) or Br₂ in acetic acid can yield brominated intermediates . Chlorination may involve CuCl₂ catalysis under reflux conditions. Regioselectivity is influenced by directing groups (e.g., amino or pyrrolidinyl groups), which activate specific positions on the pyridine ring for halogenation .

Q. How can the purity and structural integrity of 5-bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine be validated?

- Methodological Answer : Analytical techniques include:

- HPLC : To assess purity (>95% by GC/HPLC, as seen in catalog entries for analogous compounds) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of byproducts (e.g., pyrrolidinyl protons at δ ~2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₉H₉BrClN₂: ~265.5 g/mol) .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the pyridine ring in 5-bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine for downstream coupling reactions?

- Methodological Answer :

- Directed Metalation : Use of strong bases (e.g., LDA) with directing groups (e.g., pyrrolidinyl) to deprotonate specific positions for cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .

- Protection/Deprotection : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups in analogs) to prevent undesired side reactions .

- Catalytic Systems : Pd(PPh₃)₄ or XPhos Pd G3 for Buchwald-Hartwig amination or C–N coupling at chloro/bromo sites .

Q. How do steric and electronic effects of the pyrrolidinyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The pyrrolidinyl group’s bulkiness may hinder coupling at adjacent positions, favoring reactions at less hindered sites (e.g., bromine at position 5 over chlorine at position 2) .

- Electronic Effects : The electron-donating nature of pyrrolidine (via lone-pair donation) activates the pyridine ring for nucleophilic substitution at chlorine or bromine sites. Comparative studies with non-pyrrolidinyl analogs (e.g., 5-bromo-2-chloropyridine) show reduced reactivity, confirming the pyrrolidinyl group’s role in stabilizing transition states .

Q. What are the challenges in analyzing contradictory spectroscopic data for halogenated pyridine derivatives?

- Methodological Answer :

- NMR Signal Overlap : Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to resolve overlapping peaks from pyrrolidinyl and pyridine protons .

- Impurity Identification : LC-MS or GC-MS to detect halogenated byproducts (e.g., di-brominated species) that may arise during synthesis .

- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in substituent positioning, especially for sterically crowded derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.